molecular formula C13H19NO B6748938 4-[(3,5-Dimethylphenyl)methyl]morpholine

4-[(3,5-Dimethylphenyl)methyl]morpholine

Cat. No.: B6748938
M. Wt: 205.30 g/mol
InChI Key: PRMNXQOPWXJFHJ-UHFFFAOYSA-N
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Description

4-[(3,5-Dimethylphenyl)methyl]morpholine is a morpholine derivative featuring a benzyl group substituted with 3,5-dimethylphenyl at the 4-position of the morpholine ring. Morpholine, a six-membered heterocycle containing one oxygen and one nitrogen atom, is widely utilized in pharmaceuticals, agrochemicals, and materials science due to its polarity and hydrogen-bonding capabilities . The 3,5-dimethylphenyl group introduces steric bulk and electron-donating effects, influencing the compound’s physicochemical properties and reactivity.

Properties

IUPAC Name

4-[(3,5-dimethylphenyl)methyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-11-7-12(2)9-13(8-11)10-14-3-5-15-6-4-14/h7-9H,3-6,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRMNXQOPWXJFHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)CN2CCOCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction of 3,5-Dimethylbenzyl Halides with Morpholine

A direct approach involves the reaction of 3,5-dimethylbenzyl chloride or bromide with morpholine under basic conditions. The mechanism follows an SN2 pathway, where the morpholine’s nitrogen acts as a nucleophile, displacing the halide.

Typical Conditions :

  • Solvent : Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

  • Base : Potassium carbonate (K₂CO₃) or triethylamine (Et₃N)

  • Temperature : 80–100°C, reflux

  • Time : 12–24 hours

Example Protocol :
A mixture of 3,5-dimethylbenzyl chloride (1.0 eq), morpholine (1.2 eq), and K₂CO₃ (2.0 eq) in DMF is stirred at 90°C for 18 hours. The product is extracted with ethyl acetate, washed with brine, and purified via column chromatography (hexane/ethyl acetate). Yield: 65–75%.

Challenges :

  • Competing elimination reactions may occur with bulky bases.

  • Halide leaving group reactivity follows the order I > Br > Cl, influencing reaction rate and yield.

Reductive Amination

Condensation of 3,5-Dimethylbenzaldehyde with Morpholine

Reductive amination offers a two-step route: (1) formation of an imine intermediate between 3,5-dimethylbenzaldehyde and morpholine, followed by (2) reduction to the secondary amine.

Reagents and Conditions :

  • Reducing Agent : Sodium cyanoborohydride (NaBH₃CN) or hydrogen gas (H₂, Pd/C)

  • Solvent : Methanol or ethanol

  • Acid Catalyst : Acetic acid (for imine stabilization)

  • Temperature : Room temperature (for NaBH₃CN) or 50–60°C (for H₂)

Optimized Procedure :
3,5-Dimethylbenzaldehyde (1.0 eq) and morpholine (1.5 eq) are dissolved in methanol with 1% acetic acid. After stirring for 1 hour, NaBH₃CN (1.2 eq) is added portionwise. The mixture is stirred for 12 hours, quenched with water, and extracted with dichloromethane. Yield: 70–80%.

Advantages :

  • Avoids handling reactive benzyl halides.

  • Tunable selectivity with mild conditions.

Multi-Component Reactions (MCRs)

One-Pot Synthesis via Cyclocondensation

MCRs enable the simultaneous formation of multiple bonds. A reported method adapts the synthesis of morpholine derivatives using diketones, aldehydes, and amino esters.

Representative Reaction :
3,5-Dimethylbenzaldehyde (1.0 eq), 1,3-cyclohexanedione (1.0 eq), and methyl 3-aminocrotonate (1.0 eq) are refluxed in ethanol for 3 hours. The precipitated product is filtered, washed with cold ethanol, and recrystallized. Yield: 55–60%.

Mechanistic Insight :
The reaction proceeds via Knoevenagel condensation, followed by Michael addition and cyclization to form the morpholine ring.

Limitations :

  • Requires precise stoichiometry and temperature control.

  • Lower yields compared to stepwise methods.

Transition Metal-Catalyzed Coupling

Palladium-Catalyzed C–N Bond Formation

Buchwald-Hartwig amination facilitates coupling between aryl halides and amines. For 4-[(3,5-Dimethylphenyl)methyl]morpholine, this method requires a pre-functionalized aryl halide.

Catalytic System :

  • Catalyst : Palladium(II) acetate (Pd(OAc)₂)

  • Ligand : Xantphos or 1,1′-bis(diphenylphosphino)ferrocene (dppf)

  • Base : Potassium tert-butoxide (t-BuOK)

  • Solvent : Toluene or dioxane

Procedure :
A mixture of 3,5-dimethylbenzyl bromide (1.0 eq), morpholine (1.5 eq), Pd(OAc)₂ (2 mol%), Xantphos (4 mol%), and t-BuOK (2.0 eq) in toluene is heated at 100°C under nitrogen for 24 hours. Yield: 60–70%.

Key Considerations :

  • Ligand choice critically affects catalyst activity.

  • Aryl bromides are more reactive than chlorides.

Comparative Analysis of Methods

Method Yield (%) Reaction Time Complexity Scalability
Nucleophilic Substitution65–7512–24 hLowHigh
Reductive Amination70–8012–18 hModerateModerate
Multi-Component Reaction55–603–5 hHighLow
Catalytic Coupling60–7024 hHighModerate

Purification Techniques :

  • Distillation : Effective for volatile byproducts (e.g., morpholine excess).

  • Crystallization : Preferred for solid products using acetonitrile or ethanol.

  • Chromatography : Essential for isolating non-crystalline products.

Industrial-Scale Considerations

Continuous Flow Synthesis

Adapting nucleophilic substitution or reductive amination to continuous flow reactors enhances throughput. For example, a microreactor system with residence times under 10 minutes achieves 80% yield at 120°C, reducing side reactions.

Green Chemistry Approaches

  • Solvent-Free Conditions : Ball-milling morpholine with 3,5-dimethylbenzyl chloride in the presence of K₂CO₃ yields 70% product without solvents.

  • Biocatalysis : Immobilized lipases (e.g., Candida antarctica) catalyze amide bond formation, though yields remain suboptimal (<50%) for this substrate.

Chemical Reactions Analysis

Types of Reactions

4-[(3,5-Dimethylphenyl)methyl]morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of secondary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride for halogenation or sulfuric acid for nitration.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Secondary amines derived from the reduction of the morpholine ring.

    Substitution: Halogenated or nitrated derivatives of the aromatic ring.

Scientific Research Applications

4-[(3,5-Dimethylphenyl)methyl]morpholine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[(3,5-Dimethylphenyl)methyl]morpholine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position and nature of substituents on the phenyl ring significantly alter electronic and steric profiles:

Compound Substituent Position Key Functional Group Electronic Effect
4-[(3,5-Dimethylphenyl)methyl]morpholine 3,5-dimethyl Benzyl (CH2 linkage) Electron-donating (methyl)
4-(3,4-Dimethylphenyl)morpholine 3,4-dimethyl Direct phenyl bond Asymmetric electron-donation
4-(3,5-Difluorophenyl)morpholine 3,5-difluoro Direct phenyl bond Electron-withdrawing (fluorine)
4-((3,5-Dimethylphenyl)sulfonyl)morpholine 3,5-dimethyl Sulfonyl linkage Strongly electron-withdrawing
  • Symmetry vs.
  • Linkage Effects : The benzyl group (CH2 linkage) in the target compound reduces conjugation between the phenyl ring and morpholine, unlike sulfonyl-linked analogs (e.g., 3u in ), where the sulfonyl group withdraws electrons, increasing acidity and reactivity.

NMR Spectral Analysis

Key NMR shifts highlight structural differences (data from ):

Compound 1H NMR (δ, ppm) 13C NMR (δ, ppm)
4-(3,5-Dimethylphenyl)morpholine 7.12–7.00 (m, 1H), 3.98–3.83 (m, 4H) 149.70 (C-O), 20.32 (CH3)
4-((3,5-Dimethylphenyl)sulfonyl)morpholine 7.35 (s, 2H), 3.75–3.72 (t, 4H) 139.30 (C-SO2), 21.40 (CH3)
4-(3,5-Difluorophenyl)morpholine Not reported Molecular weight: 199.2 g/mol
  • Aromatic Protons : The target compound’s benzyl-linked structure likely shifts aromatic protons upfield compared to sulfonyl-linked analogs due to reduced electron withdrawal.
  • Carbon Environments : The sulfonyl group in 3u causes significant deshielding (δ 139.30 ppm for C-SO2), absent in the target compound.

Q & A

Q. Table 1: Synthetic Optimization Parameters

ParameterOptimal ConditionImpact on Yield
SolventAcetonitrile+15% efficiency
CatalystTBAB (0.1 eq.)+20% rate
Temperature70°CMinimizes byproducts

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H/¹³C NMR: Confirm substitution patterns (e.g., morpholine ring protons at δ 2.4–3.8 ppm; aromatic protons at δ 6.8–7.2 ppm) .
    • 2D NMR (COSY, HSQC): Resolve overlapping signals in crowded spectra .
  • HPLC-MS: Assess purity (>98%) and detect trace impurities (e.g., unreacted benzyl halides) using C18 columns and acetonitrile/water gradients .
  • X-ray Crystallography: Resolve absolute configuration if single crystals are obtainable .

Advanced: How can contradictions in reported reactivity data between this compound and its analogs be resolved?

Methodological Answer:
Contradictions often arise from differences in steric/electronic effects or experimental conditions. Strategies include:

  • Comparative Reactivity Studies: Systematically test analogs (e.g., 4-methylmorpholine derivatives) under identical conditions to isolate substituent effects .
  • Kinetic Analysis: Use stopped-flow techniques or in-situ IR to track reaction rates and intermediates .
  • Computational Validation: DFT calculations (e.g., B3LYP/6-31G*) model electronic environments and predict reactivity trends .

Q. Table 2: Key Differences Between Structural Analogs

CompoundReactivity with HNO₃LogP (Predicted)
This compoundModerate2.1
4-MethylmorpholineHigh1.4
MorpholineLow0.8

Advanced: What computational approaches predict the environmental persistence or biological interactions of this compound?

Methodological Answer:

  • Environmental Fate:
    • Molecular Dynamics (MD) Simulations: Model adsorption to indoor surfaces (e.g., silica, polymers) to assess degradation pathways .
    • QSPR Models: Predict biodegradability using descriptors like topological polar surface area (TPSA) .
  • Biological Interactions:
    • Docking Studies (AutoDock Vina): Screen against protein targets (e.g., kinases) to identify binding modes .
    • Pharmacophore Mapping: Align with known bioactive morpholine derivatives (e.g., kinase inhibitors) .

Basic: How should this compound be stored to ensure stability?

Methodological Answer:

  • Storage Conditions:
    • Temperature: –20°C in amber glass vials to prevent photodegradation .
    • Humidity Control: Use desiccants (silica gel) to avoid hygroscopic degradation .
  • Stability Monitoring:
    • Periodic HPLC analysis (e.g., every 6 months) checks for decomposition products like oxidized morpholine .

Advanced: How can researchers design experiments to study the compound’s interaction with environmental surfaces?

Methodological Answer:

  • Surface Deposition Studies:
    • Microscopy: Use AFM or SEM to monitor adsorption on model surfaces (e.g., TiO₂, cellulose) .
    • Spectroscopic Tracking: In-situ ATR-FTIR quantifies adsorption kinetics on silica .
  • Oxidative Stability Tests: Expose to ozone/UV and analyze degradation via GC-MS .

Q. Table 3: Key Surface Interaction Parameters

Surface TypeAdsorption Energy (kJ/mol)Degradation Half-Life (h)
Silica–45.2120
Polypropylene–28.7240

Advanced: What strategies mitigate conflicting data in biological activity assays for this compound?

Methodological Answer:

  • Assay Standardization:
    • Use reference standards (e.g., MM3300 series) to calibrate cell viability assays .
    • Control for solvent effects (e.g., DMSO concentration ≤0.1%) .
  • Orthogonal Assays: Combine enzymatic (e.g., kinase inhibition) and cell-based (e.g., apoptosis) assays to cross-validate results .

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